molecular formula C16H16BrN3O2 B4999021 1-(4-Methoxyphenyl)-2-(1-methylimidazo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide

1-(4-Methoxyphenyl)-2-(1-methylimidazo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide

Cat. No.: B4999021
M. Wt: 362.22 g/mol
InChI Key: SQNBRWIDGNZEGI-UHFFFAOYSA-M
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Description

1-(4-Methoxyphenyl)-2-(1-methylimidazo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-2-(1-methylimidazo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the 4-methoxyphenyl group and the ethanone moiety. The final step involves the quaternization of the nitrogen atom in the imidazo[4,5-c]pyridine ring with a bromide source to form the bromide salt.

Reaction Conditions:

    Temperature: Reactions are typically carried out at elevated temperatures (80-120°C) to ensure complete conversion.

    Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.

    Catalysts: Acid catalysts such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) are often used to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-(1-methylimidazo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the imidazo[4,5-c]pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the bromide site, where nucleophiles such as hydroxide (OH-) or amines (NH2R) can replace the bromide ion.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as NaOH or primary amines in polar solvents like water or ethanol.

Major Products:

    Oxidation: Oxidized derivatives of the imidazo[4,5-c]pyridine ring.

    Reduction: Reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: Substituted imidazo[4,5-c]pyridine derivatives with various nucleophiles.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(1-methylimidazo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(1-methylimidazo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-(1-methylimidazo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(1-methylimidazo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N3O2.BrH/c1-18-11-17-14-9-19(8-7-15(14)18)10-16(20)12-3-5-13(21-2)6-4-12;/h3-9,11H,10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNBRWIDGNZEGI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C[N+](=C2)CC(=O)C3=CC=C(C=C3)OC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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